2-Formyl-3-methylquinoxaline-1,4-dioxide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6795-30-8 |
|---|---|
Molecular Formula |
C10H8N2O3 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-carbaldehyde |
InChI |
InChI=1S/C10H8N2O3/c1-7-10(6-13)12(15)9-5-3-2-4-8(9)11(7)14/h2-6H,1H3 |
InChI Key |
NEUABUYIDOEXTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Strategies for 2 Formyl 3 Methylquinoxaline 1,4 Dioxide
Established Reaction Pathways for the Synthesis of 2-Formyl-3-methylquinoxaline-1,4-dioxide
The principal and most widely recognized method for the synthesis of quinoxaline-1,4-dioxides is the Beirut Reaction. nih.govmdpi.com This reaction typically involves the condensation of a benzofuroxan (B160326) (also known as benzofurazan-N-oxide) with a suitable β-dicarbonyl compound or its enamine/enolate equivalent. nih.gov For the specific synthesis of this compound, the likely precursor would be a dicarbonyl compound possessing the required methyl and formyl functionalities or their synthetic equivalents.
Another established method for introducing a formyl group at the C2 position of a pre-existing quinoxaline-1,4-dioxide ring is through the oxidation of a corresponding 2-methyl substituted precursor. Specifically, 2,3-dimethylquinoxaline-1,4-dioxide can be selectively oxidized using selenium dioxide (SeO2) to yield the 2-formyl-3-methyl derivative. mdpi.com This method provides a direct approach to the target molecule from a readily available starting material.
A foundational paper by Edwards, Bambury, and Ritter in 1975 described the synthesis of 3-substituted 2-formylquinoxaline 1,4-dioxides, indicating the long-standing interest in this class of compounds. nih.gov Their work laid the groundwork for subsequent explorations into the synthesis of these molecules.
Optimization of Synthetic Parameters and Yield Enhancement Techniques
The efficiency of the Beirut reaction can be significantly influenced by several factors, and its optimization is crucial for achieving high yields of this compound. Key parameters that can be fine-tuned include the choice of solvent, catalyst, temperature, and reaction time.
Traditional protocols for the Beirut reaction often involve long reaction times and may result in moderate yields. researchgate.net To address these limitations, various modifications have been explored. The use of different bases as catalysts, such as organic amines (e.g., triethylamine) or inorganic bases, can influence the rate and outcome of the reaction.
Furthermore, the reaction conditions can be tailored to improve the yield and purity of the final product. For instance, careful control of the reaction temperature is critical, as higher temperatures may lead to the formation of byproducts. The choice of solvent is also important, with various organic solvents being employed to facilitate the dissolution of reactants and intermediates.
Recent advancements have focused on the use of novel catalytic systems to enhance the efficiency of quinoxaline (B1680401) synthesis in general, which could be applicable to the synthesis of the target N-oxide. These include the use of recyclable alumina-supported heteropolyoxometalates, which have been shown to promote the condensation of 1,2-diamines with dicarbonyl compounds at room temperature, offering high yields and easy catalyst recovery. nih.gov
| Parameter | Traditional Method | Optimized Approach | Potential Advantage |
| Catalyst | Basic amines (e.g., triethylamine) | Heteropolyoxometalates on alumina | Higher yields, catalyst recyclability, milder conditions |
| Solvent | Various organic solvents | Toluene | Effective for dissolving reactants |
| Temperature | Elevated temperatures | Room temperature | Reduced energy consumption, fewer byproducts |
| Reaction Time | Often several hours to days | Shorter reaction times | Increased process efficiency |
Green Chemistry Approaches and Sustainable Synthesis Protocols
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for the synthesis of quinoxalines and their derivatives. While specific green protocols for this compound are not extensively documented, general strategies for quinoxaline synthesis can be adapted.
One promising approach is the use of microwave-assisted synthesis. tsijournals.com This technique can significantly reduce reaction times and often leads to higher yields with cleaner reaction profiles compared to conventional heating methods. The condensation of o-phenylenediamine (B120857) with various dicarbonyl precursors has been successfully achieved under microwave irradiation in short timeframes. tsijournals.com
Solvent-free or "grinding" methods represent another green alternative. ias.ac.in Performing reactions in the solid state by grinding the reactants together can eliminate the need for hazardous organic solvents, reduce waste, and simplify work-up procedures. The synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives has been efficiently achieved using this solvent-free grinding method at room temperature. ias.ac.in
The use of water as a reaction medium is also a key aspect of green chemistry. While the solubility of the reactants for the synthesis of this compound in water might be a challenge, the development of water-compatible catalytic systems could pave the way for aqueous synthetic routes. chim.it
Enantioselective and Diastereoselective Synthetic Routes (If Applicable)
The target compound, this compound, is an achiral molecule and does not possess any stereocenters. Therefore, the concepts of enantioselective and diastereoselective synthesis are not applicable to the preparation of this specific compound.
Mechanistic Investigations of Key Synthetic Transformations
The primary synthetic route to this compound is the Beirut reaction. The proposed mechanism of this reaction involves several key steps. researchgate.netyoutube.com Initially, the enolate or enamine of the dicarbonyl precursor acts as a nucleophile and attacks the benzofuroxan ring. This is followed by a series of intramolecular cyclizations and rearrangements, ultimately leading to the formation of the quinoxaline-1,4-dioxide ring system. The final step typically involves the elimination of a molecule of water or an amine. A plausible mechanism for the Beirut reaction is depicted in the scientific literature. researchgate.net
Understanding the reaction mechanism is crucial for optimizing the reaction conditions and for predicting the regioselectivity when using unsymmetrical benzofuroxans or dicarbonyl compounds.
Challenges and Future Perspectives in Compound Synthesis
Despite the established synthetic routes, challenges remain in the synthesis of this compound and its analogues. A key challenge is achieving high yields and purity, particularly on a larger scale. The Beirut reaction can sometimes lead to the formation of side products, necessitating careful purification steps.
Another challenge lies in the regioselective synthesis of substituted quinoxaline-1,4-dioxides when using substituted benzofuroxans. The position of the substituents on the final quinoxaline ring can be influenced by the electronic and steric nature of the substituents on the starting materials.
Future perspectives in the synthesis of this compound will likely focus on the development of more efficient, sustainable, and cost-effective methods. This includes the exploration of novel catalysts that can operate under milder conditions and offer higher selectivity. The application of flow chemistry could also offer advantages in terms of scalability, safety, and precise control over reaction parameters.
Furthermore, the development of one-pot synthetic procedures that combine multiple reaction steps without the isolation of intermediates would be a significant advancement, leading to a more streamlined and atom-economical synthesis. As the interest in quinoxaline-1,4-dioxides as potential therapeutic agents continues to grow, the demand for robust and versatile synthetic methodologies will undoubtedly drive further innovation in this field.
Comprehensive Analysis of Reaction Mechanisms and Reactivity of 2 Formyl 3 Methylquinoxaline 1,4 Dioxide
Electrophilic and Nucleophilic Substitution Reactions on the Quinoxaline (B1680401) Ring
The reactivity of the quinoxaline 1,4-dioxide ring is analogous to that of other heteroaromatic N-oxides. nih.gov The N-oxide groups are electron-withdrawing, which deactivates the benzene (B151609) portion of the ring system towards electrophilic substitution. Conversely, this electron deficiency makes the pyrazine (B50134) ring highly susceptible to nucleophilic attack. Most documented reactions of quinoxaline 1,4-dioxides involve modifications of the N-oxide groups or transformations of the side-chain functional groups rather than substitution on the ring carbons. nih.gov
Nucleophilic substitution reactions on the quinoxaline ring itself are possible, particularly if a good leaving group is present. However, for 2-Formyl-3-methylquinoxaline-1,4-dioxide, the primary sites for nucleophilic attack are the formyl carbon and the protons of the methyl group. The presence of two electron-withdrawing groups (formyl and the second N-oxidized nitrogen) at positions 2 and 3 can increase the tendency for deoxygenation of the N-oxide moieties during certain reactions. nih.gov Studies on related quinoxaline systems (without the N-oxide groups) show that nucleophilic substitution is feasible, but the electronic nature of the existing substituents plays a crucial role. For instance, electron-donating groups can decrease the electrophilicity of the ring and hinder substitution. nih.gov
Reactions Involving the Formyl Group (e.g., Condensations, Oxidations, Reductions)
The aldehyde (formyl) group at the 2-position is a highly reactive center for a variety of chemical transformations typical of aldehydes.
Condensation Reactions: The formyl group readily undergoes condensation with nucleophiles. A key example is the reaction with hydrazine (B178648) derivatives to yield corresponding hydrazones. This reaction has been utilized to create analogs of the anti-tubercular drug isoniazid. nih.gov The general scheme for this reaction involves the nucleophilic attack of the hydrazine on the formyl carbon, followed by dehydration.
Reaction: this compound + Hydrazine Derivative → Hydrazone Product + H₂O
Similarly, condensation reactions analogous to the Claisen-Schmidt condensation are expected. While direct examples with the 2-formyl derivative are specific, the closely related 2-acetyl-3-methylquinoxaline 1,4-dioxide undergoes condensation with p-chlorobenzaldehyde to form a chalcone, demonstrating the reactivity of the carbonyl group at this position. nih.gov
Oxidation and Reduction: Based on standard organic chemistry principles, the formyl group can be oxidized to a carboxylic acid (2-carboxy-3-methylquinoxaline-1,4-dioxide) using appropriate oxidizing agents. Conversely, reduction of the formyl group would yield the corresponding alcohol, 2-hydroxymethyl-3-methylquinoxaline 1,4-dioxide. This very alcohol has been identified as an active metabolite of 2,3-dimethylquinoxaline (B146804) 1,4-dioxide, indicating that such a reduction is biologically feasible. nih.gov
Reactivity of the Methyl Group and its Functionalization
Condensation and Enamine Formation: The acidic nature of the methyl protons facilitates condensation reactions with electrophiles. For example, 2-benzoyl-3-methylquinoxaline 1,4-dioxides react with N,N-dimethylformamide dimethyl acetal (B89532) (DMADMF) to produce enamines in high yield. nih.gov A similar reaction is anticipated for this compound.
Reaction: 2-R-3-methylquinoxaline 1,4-dioxide + DMADMF → 2-R-3-(2-(dimethylamino)vinyl)quinoxaline 1,4-dioxide
Furthermore, condensation with aldehydes, such as benzaldehyde, can occur at the methyl group under alkaline conditions to yield styryl derivatives. thieme-connect.de
Oxidation and Reduction Potentials and Their Chemical Consequences
Quinoxaline 1,4-dioxides are recognized as bioreductive agents, whose biological activity, particularly under hypoxic (low oxygen) conditions, is linked to their reduction potentials. core.ac.uk The reduction process typically involves the sequential removal of the oxygen atoms from the N-oxide groups, often forming radical anions as intermediates.
| Compound Type | Wave 1 (1st N-oxide reduction) Experimental Range (V) | Wave 2 (2nd N-oxide reduction) Experimental Range (V) | Reference |
|---|---|---|---|
| 3-Aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxides | -1.2 V to -1.5 V (vs. Fc/Fc+) | -2.14 V to -2.37 V (vs. Fc/Fc+) | mdpi.com |
| 1,4-di-N-oxide quinoxaline-2-carboxamide (B189723) derivatives | -1.0 V to -1.5 V (vs. Ag/AgCl) | -1.39 V to -1.91 V (vs. Ag/AgCl) | mdpi.com |
Photochemical and Thermal Reactivity Studies
Thermal Reactivity: Studies on the thermal behavior of various 2-R-3-methylquinoxaline-1,4-dioxides using differential scanning calorimetry (DSC) have shown that these compounds often exhibit high melting points followed by decomposition. core.ac.uk For example, 2-tert-butoxycarbonyl-3-methylquinoxaline-1,4-dioxide melts at 418 K (145 °C), while 2-benzoyl-3-methylquinoxaline-1,4-dioxide melts with decomposition at 488 K (215 °C). core.ac.uk This indicates that the quinoxaline 1,4-dioxide scaffold is thermally stable to a certain point, but the N-O bonds can cleave at elevated temperatures. These studies are important for assessing the thermal hazards during synthesis, storage, and handling. researchgate.net
Photochemical Reactivity: Specific photochemical studies on this compound are not extensively documented in the reviewed literature. However, heteroaromatic N-oxides, in general, are known to be photochemically active. Irradiation can lead to deoxygenation, rearrangement, or cleavage of the N-O bond, potentially forming reactive radical species. Further research is needed to characterize the specific photochemical behavior of this compound.
Studies on Reaction Kinetics and Thermodynamics
Thermodynamics: The thermodynamics of quinoxaline 1,4-dioxide derivatives have been investigated, with a focus on determining their standard molar enthalpies of formation (ΔfH°(g)) and the dissociation enthalpies of the N-O bonds (D(N-O)). scispace.comresearchgate.net These values are crucial for understanding the stability of the molecule and the energy required to initiate its bioreductive activity. The N-O bond dissociation enthalpy is directly related to the compound's ability to act as a bioreductive agent. scispace.com Experimental and computational studies on similar structures provide valuable thermodynamic data.
| Compound | ΔfH°(g) (kJ mol⁻¹) | Mean D(N-O) (kJ mol⁻¹) | Reference |
|---|---|---|---|
| Quinoxaline 1,4-dioxide | 227.1 ± 2.4 | 255.8 ± 2.0 | researchgate.net |
| 2-Methylquinoxaline 1,4-dioxide | 169.9 ± 7.2 | 268.3 ± 4.9 | researchgate.net |
| 2-Methyl-3-acetylquinoxaline 1,4-dioxide | 33.1 ± 5.0 | 251.6 ± 4.2 | researchgate.net |
| 2-Methyl-3-carbomethoxyquinoxaline 1,4-dioxide | -148.7 ± 3.2 | 242.3 ± 3.9 | researchgate.net |
| 3-Methyl-quinoxaline-2-carboxamide-1,4-dioxide | 23 ± 158.1 | ~248 | scispace.comresearchgate.net |
The data show that substituents influence the thermodynamic stability and the N-O bond strength, though the effect on bond dissociation enthalpy can be modest. scispace.com
Reaction Kinetics: Detailed kinetic studies on the reactions of this compound are scarce in the literature. However, qualitative information can be inferred from the reported reaction conditions. For instance, many condensation reactions involving the active methyl group or the formyl group proceed efficiently at room temperature or with gentle heating, suggesting relatively low activation barriers for these transformations. nih.gov
Derivatization Strategies and Design of Novel Analogues of 2 Formyl 3 Methylquinoxaline 1,4 Dioxide
Synthesis of Hydrazone and Oxime Derivatives
The formyl group at the C2 position of the quinoxaline (B1680401) ring is a versatile handle for chemical modification, particularly for the synthesis of hydrazone and oxime derivatives. These reactions are typically straightforward condensation reactions.
Hydrazone Formation: The reaction of the aldehyde functionality with various substituted hydrazines or hydrazides yields a diverse library of hydrazone analogues. This condensation is highly chemoselective and proceeds by nucleophilic attack of the hydrazine (B178648) on the carbonyl carbon, followed by dehydration. nih.govmdpi.com The resulting C=N double bond in the hydrazone linkage is often crucial for biological activity, and the substituent on the hydrazine moiety allows for extensive variation to probe structure-activity relationships.
Oxime Formation: Similarly, condensation of 2-formyl-3-methylquinoxaline-1,4-dioxide with hydroxylamine (B1172632) or its O-substituted derivatives (alkoxylamines) leads to the formation of oximes. nih.govresearchgate.net This reaction, like hydrazone formation, involves the formation of a C=N double bond with the elimination of a water molecule. nih.gov The resulting oxime ethers can enhance properties like stability and lipophilicity.
These reactions are valuable as they can be performed under mild conditions and are compatible with a wide range of functional groups, allowing for the creation of complex molecular architectures. nih.gov
Table 1: Synthesis of Hydrazone and Oxime Derivatives
| Reactant with this compound | Resulting Derivative Class | Key Reaction Type |
|---|---|---|
| Hydrazine (or substituted hydrazines) | Hydrazone | Condensation |
| Hydrazides (R-CO-NHNH₂) | N-Acylhydrazone | Condensation |
| Hydroxylamine (NH₂OH) | Oxime | Condensation |
Modification of the Formyl Substituent for Diverse Functionalities
Beyond conversion to imine-based derivatives, the formyl group can be chemically transformed into a variety of other functional groups, significantly broadening the chemical space of accessible analogues.
Key transformations include:
Oxidation: The formyl group can be oxidized to a carboxylic acid. This introduces a highly polar, ionizable group that can participate in different biological interactions, such as hydrogen bonding or salt bridge formation.
Reduction: Reduction of the aldehyde yields a primary alcohol (a hydroxymethyl group). This derivative, 2-hydroxymethyl-3-methylquinoxaline 1,4-dioxide, has been studied as a metabolite of related compounds. nih.gov The alcohol can serve as a precursor for further functionalization, such as esterification or etherification.
Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde into an alkene. mdpi.comnih.gov By choosing different Wittig reagents, a wide range of substituted vinyl groups can be installed, altering the size, shape, and electronic properties of the C2 substituent.
Conversion to Nitrile: The aldehyde can be converted to a nitrile group (–CN) through a two-step process, often involving the formation and subsequent dehydration of an oxime intermediate. nih.gov The nitrile can act as a hydrogen bond acceptor and is a known bioisostere for other functional groups.
Table 2: Representative Modifications of the Formyl Group
| Reaction Type | Reagent(s) | Resulting Functional Group |
|---|---|---|
| Oxidation | e.g., Potassium permanganate, Silver oxide | Carboxylic acid (-COOH) |
| Reduction | e.g., Sodium borohydride | Hydroxymethyl (-CH₂OH) |
| Wittig Reaction | Phosphonium ylide (Ph₃P=CHR) | Alkene (-CH=CHR) |
Introduction of Heteroatoms and Functional Groups onto the Quinoxaline Ring System
Functionalization of the benzene (B151609) ring of the quinoxaline 1,4-dioxide core is a critical strategy for modulating the molecule's electronic properties and its interactions with biological targets. Quinoxaline 1,4-dioxides are generally deactivated towards electrophilic substitution, but nucleophilic substitution is a viable pathway, especially on rings containing leaving groups. thieme-connect.de
Common strategies include:
Halogenation: The introduction of halogen atoms (e.g., chlorine, fluorine) at positions 6 or 7 of the quinoxaline ring can enhance biological activity. nih.gov These groups can alter lipophilicity and metabolic stability and may participate in halogen bonding.
Nucleophilic Aromatic Substitution: Starting from halogenated quinoxaline precursors, various nucleophiles can be introduced. For example, the synthesis of 7-(piperazin-1-yl) derivatives has been achieved through nucleophilic substitution of a halogen atom. nih.gov This allows for the incorporation of amine-containing side chains, which can be crucial for activity and solubility.
Table 3: Functionalization of the Quinoxaline Ring
| Position(s) | Reaction Type | Example Functional Group Introduced |
|---|---|---|
| 6 and/or 7 | Halogenation | -Cl, -F |
Exploration of Fused Ring Systems and Polycyclic Analogues
Creating fused-ring systems by building additional rings onto the quinoxaline scaffold results in rigid, polycyclic analogues with distinct three-dimensional shapes. This can lead to novel interactions with biological targets.
Synthetic approaches to achieve this include:
Furoquinoxalines: The synthesis of furo[2,3-b]quinoxalines and furo[3,4-b]quinoxaline (B11913692) 4,9-dioxides has been reported, starting from functionalized quinoxaline 1,4-dioxide precursors. arkat-usa.org These reactions typically involve intramolecular cyclization strategies.
Tetrazoloquinoxalines: The fusion of a tetrazole ring to the quinoxaline system, creating bistetrazolo-[1,5-a; 5′, 1′-c]-quinoxalines, has been accomplished via one-pot, multi-component reactions involving 2,3-diketoquinoxalines. nih.gov The tetrazole ring is a common bioisostere for carboxylic acids.
Pyrazoloquinoxalines: Heterocyclic systems containing a pyrazole (B372694) ring fused to the quinoxaline core have been synthesized by the cyclization of quinoxaline-derived chalcones with hydrazine. mdpi.com
Table 4: Examples of Fused Quinoxaline Systems
| Fused Heterocycle | Parent Quinoxaline Derivative | Resulting Fused System |
|---|---|---|
| Furan | 2-Ethoxycarbonyl-3-bromomethyl-difluoroquinoxaline-1,4-dioxide | Furo[3,4-b]quinoxaline 4,9-dioxide arkat-usa.org |
| Tetrazole | 2,3-Diketoquinoxaline | Bistetrazoloquinoxaline nih.gov |
Strategies for Scaffold Hopping and Bioisosteric Replacement
Scaffold hopping and bioisosteric replacement are powerful tools in drug design used to generate novel intellectual property, improve drug-like properties, or overcome issues with a known chemical series. nih.govresearchgate.net
Scaffold Hopping: This strategy involves replacing the central quinoxaline 1,4-dioxide core with a different scaffold that maintains a similar spatial arrangement of key functional groups. researchgate.net The goal is to find a structurally novel molecule that retains the desired biological activity. nih.gov Potential replacement scaffolds could include other bicyclic N-heterocycles like quinazolines or phthalazines.
Bioisosteric Replacement: This technique focuses on replacing specific functional groups within the molecule with other groups that have similar physical or chemical properties, leading to similar biological effects. researchgate.net
The formyl group (–CHO) could be replaced by bioisosteres such as a nitrile (–CN) or a tetrazole ring.
The N-oxide moieties are crucial for the activity of many quinoxaline 1,4-dioxides but can also be a source of metabolic instability. Replacing one or both N-oxides could be explored to modulate this.
The entire quinoxaline ring itself can be considered a bioisostere for other aromatic systems like naphthalene (B1677914) or quinoline (B57606) in certain contexts.
Table 5: Potential Bioisosteric Replacements for this compound
| Original Group/Scaffold | Potential Bioisostere(s) | Rationale |
|---|---|---|
| Formyl group (-CHO) | Nitrile (-CN), Tetrazole | Mimic electronic properties and hydrogen bonding capacity. |
| Methyl group (-CH₃) | Ethyl (-CH₂CH₃), Halogen (-Cl) | Modify steric bulk and lipophilicity. |
Development of Structure-Activity Relationship (SAR) Models for Analogues
A systematic exploration of the derivatization strategies outlined above is essential for developing a robust Structure-Activity Relationship (SAR) model. SAR studies correlate specific changes in a molecule's structure with resulting changes in its biological activity. researchgate.net
The development of an SAR model for analogues of this compound would involve:
Biological Screening: Testing all synthesized compounds in a relevant biological assay to determine their potency (e.g., IC₅₀ or MIC values).
Data Analysis: Correlating the structural modifications with the observed activity. For example, SAR studies on other quinoxaline series have shown that the nature and position of substituents on the benzene ring, as well as the type of linker at other positions, can be critical for activity. mdpi.com
This iterative process of design, synthesis, and testing allows researchers to identify the key molecular features required for optimal activity, leading to the rational design of more potent and selective compounds. rsc.org
Table 6: Framework for Developing an SAR Model
| Structural Region | Modification Strategy | Potential Impact on Activity |
|---|---|---|
| C2-Formyl Group | Conversion to hydrazones, oximes, alcohols, nitriles | Altering hydrogen bonding potential, steric bulk, and electronic character. |
| C3-Methyl Group | Replacement with larger alkyl or functional groups | Probing steric tolerance in the binding pocket. |
| C6/C7 Positions | Introduction of halogens, amines, etc. | Modulating lipophilicity, solubility, and electronic distribution. |
Advanced Spectroscopic and Crystallographic Elucidation Techniques for 2 Formyl 3 Methylquinoxaline 1,4 Dioxide and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 2D-NMR, Solid-State NMR)
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of 2-Formyl-3-methylquinoxaline-1,4-dioxide in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) correlation experiments, provides definitive evidence of the molecule's atomic connectivity.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the benzo-fused ring, the methyl group protons, and the aldehyde (formyl) proton. The aromatic region typically displays complex multiplets corresponding to the four protons on the benzene (B151609) ring. Based on data from closely related compounds like 2-tert-butoxycarbonyl-3-methylquinoxaline-1,4-dioxide, these protons are expected to appear as two sets of multiplets around 8.5 ppm and 7.8 ppm. core.ac.uk The methyl group protons would present as a sharp singlet, anticipated around 2.5 ppm. core.ac.uk The most downfield signal would be the characteristic singlet for the formyl proton, typically appearing above 10 ppm due to the deshielding effect of the carbonyl group.
The ¹³C NMR spectrum provides information on all unique carbon environments. The quinoxaline (B1680401) ring carbons would resonate in the aromatic region (approx. 120-140 ppm), while the methyl carbon would appear upfield. The formyl carbon is highly deshielded and would be found significantly downfield, often in the 185-195 ppm range.
2D-NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to confirm proton-proton and proton-carbon correlations, respectively. HMBC (Heteronuclear Multiple Bond Correlation) is particularly crucial for establishing the substitution pattern, revealing long-range couplings between the formyl proton and carbons C2 and C3 of the quinoxaline ring, as well as correlations from the methyl protons to the same carbons, unequivocally confirming their positions.
Solid-State NMR (SSNMR) could also be employed to study the compound in its crystalline form, providing insights into molecular packing and identifying the presence of different polymorphs by detecting variations in chemical shifts caused by the local crystalline environment. bris.ac.uk
| Atom Type | Technique | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|---|
| Aromatic-H (H5, H8) | ¹H NMR | ~8.5 | m | Protons adjacent to the N-oxide groups. |
| Aromatic-H (H6, H7) | ¹H NMR | ~7.8 | m | Central aromatic protons. |
| -CHO | ¹H NMR | >10.0 | s | Highly deshielded aldehyde proton. |
| -CH₃ | ¹H NMR | ~2.5 | s | Methyl group protons. |
| -CHO | ¹³C NMR | ~190 | Aldehyde carbonyl carbon. | |
| Quinoxaline Ring Carbons | ¹³C NMR | 120-140 | Complex set of signals for the 8 ring carbons. | |
| -CH₃ | ¹³C NMR | ~14 | Methyl group carbon. |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis
Mass spectrometry is critical for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS), often using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can measure the mass-to-charge ratio (m/z) with high precision, allowing for the determination of the molecular formula (C₁₀H₈N₂O₃, Exact Mass: 204.0535).
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For quinoxaline-1,4-dioxides, a characteristic fragmentation pathway involves the sequential loss of oxygen atoms from the N-oxide groups. This leads to prominent ions corresponding to [M-O]⁺ and [M-2O]⁺. The bioreductive mechanism of this class of compounds is linked to the release of an ·OH radical, a process that can also be observed under certain ionization conditions. mdpi.com
Further fragmentation would likely involve the loss of the formyl group as a neutral radical ([M-CHO]⁺) or carbon monoxide ([M-CO]⁺), followed by cleavage of the pyrazine (B50134) ring. Analysis of these fragmentation pathways helps to corroborate the structure determined by NMR.
| Fragment Ion | Proposed Structure | m/z (Monoisotopic) |
|---|---|---|
| [M]⁺ | C₁₀H₈N₂O₃⁺ | 204.05 |
| [M-O]⁺ | C₁₀H₈N₂O₂⁺ | 188.06 |
| [M-2O]⁺ | C₁₀H₈N₂O⁺ | 172.06 |
| [M-CHO]⁺ | C₉H₇N₂O₃⁺ | 175.05 |
| [M-O-CO]⁺ | C₉H₈N₂O⁺ | 160.06 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Characterization
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups and characterize the bonding within the molecule. The two techniques are complementary, as some vibrational modes that are strong in IR are weak in Raman, and vice versa.
In the FT-IR spectrum of this compound, a strong absorption band corresponding to the C=O stretch of the conjugated aldehyde is expected around 1700 cm⁻¹. The N-O stretching vibrations of the dioxide groups are also characteristic, typically appearing as strong bands in the 1350-1250 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations will be observed in the 1600-1450 cm⁻¹ fingerprint region. scialert.net
The Raman spectrum would also show these vibrations, but the aromatic ring stretching modes are often more intense in Raman than in IR. The symmetric N-O stretching mode may also be prominent. The combination of both spectra provides a comprehensive vibrational profile of the molecule.
| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | FT-IR/Raman | 3100-3000 | Medium/Strong |
| Aliphatic C-H Stretch | FT-IR/Raman | 3000-2850 | Medium |
| Aldehyde C=O Stretch | FT-IR | ~1700 | Strong |
| Aromatic C=C/C=N Stretch | FT-IR/Raman | 1600-1450 | Medium-Strong |
| N-O Stretch | FT-IR | 1350-1250 | Strong |
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Conjugation
Electronic spectroscopy probes the electronic transitions within the molecule. The UV-Visible spectrum of this compound is characterized by absorptions arising from its extended π-conjugated system. The presence of the quinoxaline-1,4-dioxide core, along with the formyl chromophore, results in a yellow color, indicating absorption at the lower end of the visible spectrum or the near-UV region. core.ac.uklookchem.com
The spectrum is expected to display intense bands corresponding to π→π* transitions associated with the aromatic system, likely below 350 nm. Lower energy, less intense n→π* transitions involving the non-bonding electrons on the oxygen atoms of the N-oxide and formyl groups may also be observed at longer wavelengths. nih.gov The exact position and intensity of these absorption maxima (λ_max) are sensitive to solvent polarity.
Fluorescence spectroscopy can provide further information about the excited states of the molecule. While not all quinoxaline derivatives are highly fluorescent, the introduction of the N-oxide groups can influence their emission properties. If fluorescent, the technique can be used to study the molecule's electronic structure and its interactions with its environment. sci-hub.se
Single-Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Architecture Determination
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.
Based on the crystal structures of highly similar compounds, such as 2-tert-butoxycarbonyl-3-methylquinoxaline-1,4-dioxide, the quinoxaline ring system of this compound is expected to be nearly planar. core.ac.uk The N-O bond lengths are a key feature, typically found to be around 1.28-1.30 Å. core.ac.uk The analysis would also detail the orientation of the formyl and methyl substituents relative to the ring.
Furthermore, this technique elucidates the supramolecular architecture, revealing intermolecular interactions that stabilize the crystal lattice. These can include weak C-H···O hydrogen bonds involving the formyl and N-oxide oxygen atoms, as well as π-π stacking interactions between the planar quinoxaline rings of adjacent molecules. researchgate.net
| Parameter | Predicted Value | Significance |
|---|---|---|
| N-O Bond Length | ~1.29 Å | Characterizes the N-oxide functionality. |
| C=O Bond Length | ~1.21 Å | Typical for a carbonyl group. |
| Quinoxaline Ring | Nearly Planar | Confirms the aromatic core structure. |
| Intermolecular Interactions | C-H···O bonds, π-π stacking | Determines the crystal packing arrangement. |
Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Elucidation of Chiral Analogues (If Applicable)
This compound is an achiral molecule and therefore will not exhibit a signal in chiroptical spectroscopy techniques like Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD). However, these techniques would become essential if a chiral center were introduced to the molecule.
For instance, if the formyl group were to react with a chiral nucleophile to form a chiral secondary alcohol, the resulting enantiomers would be indistinguishable by most spectroscopic methods (e.g., NMR, MS). Chiroptical spectroscopy, however, is uniquely sensitive to stereochemistry.
ECD, which measures the differential absorption of left and right circularly polarized light in the UV-Vis range, would show mirror-image spectra for the two enantiomers. These experimental spectra could be compared with theoretically calculated ECD spectra to determine the absolute configuration of the newly formed stereocenter. Similarly, VCD performs the same differential measurement but in the infrared range, providing stereochemical information based on the molecule's vibrational modes. The study of chiral quinoxaline-fused helicenes has demonstrated the power of these techniques, showing strong signals in both CD and Circularly Polarized Luminescence (CPL) that are directly related to their helical chirality. sci-hub.seresearchgate.net Thus, for any chiral derivatives of this compound, chiroptical spectroscopy would be the definitive method for stereochemical elucidation.
Computational and Theoretical Chemistry Studies of 2 Formyl 3 Methylquinoxaline 1,4 Dioxide
Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Vibrational Frequencies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to study the electronic structure and geometry of quinoxaline (B1680401) derivatives. For 2-Formyl-3-methylquinoxaline-1,4-dioxide, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311G*, are utilized to determine the most stable molecular conformation by optimizing the geometry to its lowest energy state. nih.gov These calculations provide detailed information on bond lengths, bond angles, and dihedral angles.
Vibrational frequency analysis, performed at the same level of theory, serves two main purposes. First, it confirms that the optimized geometry corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies. Second, it predicts the infrared (IR) and Raman spectra of the molecule. researchgate.net These theoretical spectra can be compared with experimental data to aid in the structural characterization and assignment of vibrational modes to specific functional groups, such as the C=O stretching of the formyl group, N-O stretching of the dioxide moieties, and various vibrations of the quinoxaline core. naturalspublishing.com
Table 1: Representative Calculated Vibrational Frequencies for a Quinoxaline Derivative Core Structure
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000-3100 |
| Carbonyl (C=O) Stretch | ~1700 |
| Aromatic C=N Stretch | ~1620 |
| N-O Stretch | 1250-1350 |
| Ring C-H Deformation | 750-850 |
Note: These are typical frequency ranges and the exact values for this compound would require specific calculations.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Maxima)
Computational methods are invaluable for predicting spectroscopic parameters, which is crucial for the structural elucidation of newly synthesized compounds.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. mdpi.comnih.gov By calculating the isotropic magnetic shielding constants for each nucleus in the optimized structure of this compound, theoretical chemical shifts can be obtained by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). These predicted spectra can be compared with experimental results to confirm the molecular structure. nih.gov Discrepancies between calculated and experimental shifts can often be rationalized by considering solvent effects or conformational averaging. mdpi.com
UV-Vis Maxima: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra of molecules. nih.gov For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations provide insight into the electronic transitions occurring within the molecule, such as π→π* and n→π* transitions, which are characteristic of the quinoxaline chromophore.
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data
| Parameter | Predicted Value | Experimental Value |
|---|---|---|
| ¹³C NMR (C=O) | ~190 ppm | Not Available |
| ¹H NMR (CHO) | ~10.0 ppm | Not Available |
| UV-Vis λmax | ~350 nm (π→π*) | Not Available |
Note: The predicted values are estimates based on similar structures and would need to be calculated specifically for the target compound.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While DFT is excellent for studying static, single-molecule properties, Molecular Dynamics (MD) simulations provide a means to explore the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the study of conformational flexibility and intermolecular interactions in different environments, such as in solution or in a crystal lattice. mdpi.com For a molecule with a rotatable formyl group, MD can reveal the preferred orientations and the energy barriers between different conformers. Furthermore, simulations in a solvent box can elucidate the nature of solute-solvent interactions, such as hydrogen bonding between the N-oxide oxygen atoms and protic solvents.
In Silico Design and Virtual Screening of Potential Analogues and Target Interactions
The this compound scaffold can be used as a starting point for the in silico design of new derivatives with potentially enhanced biological activity. Computational tools allow for the systematic modification of the parent structure—for instance, by adding different substituents to the benzene (B151609) ring—and the subsequent calculation of their properties.
Molecular docking is a key technique in this area, used to predict the binding mode and affinity of a ligand (such as a quinoxaline derivative) to the active site of a biological target, like a protein or enzyme. nih.gov This virtual screening approach enables the rapid evaluation of a large library of potential analogues, prioritizing the most promising candidates for synthesis and experimental testing. malariaworld.org The binding energy and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are analyzed to guide the design of more potent molecules. nih.gov
Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices
Frontier Molecular Orbital (FMO) theory provides a framework for understanding chemical reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. iiste.org For this compound, the energy and distribution of the HOMO and LUMO can be calculated using DFT.
HOMO: The location of the HOMO indicates the regions of the molecule most susceptible to electrophilic attack.
LUMO: The location of the LUMO indicates the regions most susceptible to nucleophilic attack.
The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. iiste.org Other reactivity indices, such as molecular electrostatic potential (MEP), can also be calculated. The MEP map visually displays the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions of the molecule, highlighting sites for electrophilic and nucleophilic interactions. nih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
Mechanistic Investigations of in Vitro Biological Activities of 2 Formyl 3 Methylquinoxaline 1,4 Dioxide
Elucidation of Antimicrobial Mechanisms (In Vitro Studies)
Quinoxaline-1,4-dioxide derivatives are a well-established class of antimicrobial agents with a broad spectrum of activity. nih.govresearchgate.net The core mechanism of their action is often linked to their ability to generate reactive oxygen species (ROS) and induce DNA damage within microbial cells. While specific studies on 2-Formyl-3-methylquinoxaline-1,4-dioxide are limited, the general mechanisms elucidated for this class of compounds provide a foundational understanding.
The antibacterial action of quinoxaline-1,4-dioxides is primarily attributed to their bioreductive activation within the bacterial cell, leading to the formation of radical species that cause cellular damage. A key target for these compounds is bacterial DNA. In vitro studies on various quinoxaline-1,4-dioxide derivatives have confirmed their DNA-damaging nature. nih.gov This damage can occur through direct interaction with DNA or through the action of ROS generated during the metabolic activation of the compound.
The process is often more effective under anaerobic or hypoxic conditions, where the reduction of the N-oxide groups is facilitated. This reduction can be carried out by bacterial reductases, leading to the formation of unstable metabolites that can directly cleave DNA strands or cause oxidative damage to DNA bases. The resulting DNA damage triggers the bacterial SOS response, a DNA repair system. However, extensive damage overwhelms this system, leading to cell death.
Furthermore, mutations in genes related to redox homeostasis have been shown to confer resistance to some quinoxaline-1,4-dioxides, suggesting that enzymes involved in these pathways are crucial for the activation of these compounds. nih.gov
Table 1: General Antibacterial Activity of Selected Quinoxaline-1,4-dioxide Derivatives (Illustrative Data)
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Quinoxidine (B158214) | Staphylococcus aureus | 1.56 | nih.gov |
| Dioxidine | Pseudomonas aeruginosa | 6.25 | nih.gov |
| 2-Acyl-3-trifluoromethylquinoxaline-1,4-dioxides | Mycobacterium smegmatis | 0.1-1.6 | nih.gov |
Note: This table provides illustrative data for related quinoxaline-1,4-dioxide compounds to demonstrate the typical range of antibacterial activity. Data for this compound is not specifically available.
The antifungal mechanisms of quinoxaline-1,4-dioxides are believed to be similar to their antibacterial counterparts, primarily involving the induction of oxidative stress and subsequent cellular damage. In vitro studies have demonstrated the efficacy of various derivatives against a range of pathogenic fungi, including Candida albicans and Aspergillus species. nih.govresearchgate.net
The generation of ROS within fungal cells can lead to lipid peroxidation, protein damage, and DNA strand breaks, ultimately resulting in apoptosis or necrosis. The specific fungal enzymes and pathways that are modulated by this compound have not been explicitly identified in the available literature. However, it is plausible that fungal reductases play a role in the activation of the compound, similar to the mechanism observed in bacteria.
Mechanisms of Antiparasitic Action (In Vitro Studies)
Quinoxaline-1,4-dioxide derivatives have shown promising in vitro activity against various parasites, including Taenia crassiceps. mdpi.com The proposed mechanism of action involves the inhibition of key parasitic enzymes. For some derivatives, the enzyme triosephosphate isomerase (TIM) has been identified as a potential target. mdpi.com TIM is a crucial enzyme in the glycolytic pathway, and its inhibition can disrupt the parasite's energy metabolism.
However, studies have also suggested that the antiparasitic effects of some quinoxaline-1,4-dioxides may not be solely dependent on TIM inhibition, indicating that other pharmacological targets are likely involved. mdpi.com The generation of oxidative stress is also considered a contributing factor to their antiparasitic activity.
Modulation of Cellular Pathways in Cancer Cell Lines (In Vitro Cytotoxicity Studies)
The cytotoxic effects of quinoxaline-1,4-dioxides against various cancer cell lines have been documented in numerous in vitro studies. nih.govnih.gov A key aspect of their anticancer activity is their selective toxicity towards hypoxic tumor cells. nih.gov Hypoxic regions are a common feature of solid tumors and are often associated with resistance to conventional therapies.
The mechanism of action in cancer cells is linked to the bioreductive activation of the N-oxide groups in the low-oxygen environment of tumors. This activation leads to the production of cytotoxic species that can induce DNA damage and apoptosis. The acidic environment of some tumors may also enhance the activity of these compounds. nih.gov
Some derivatives of 2-(3-aryl-2-propenoyl)-3-methylquinoxaline-1,4-dioxide have been shown to reverse multidrug resistance (MDR) in cancer cells. nih.gov The proposed mechanism for this effect involves the formation of a weak electron charge transfer complex with the P-glycoprotein efflux pump, thereby inhibiting its function. nih.gov
Table 2: In Vitro Cytotoxicity of Selected 2-(3-Aryl-2-propenoyl)-3-methylquinoxaline-1,4-dioxide Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Derivative 3j | Molt 4/C8 (Leukemia) | 5.3 | nih.gov |
| Derivative 3j | CEM (Leukemia) | 6.1 | nih.gov |
| Derivative 3j | Breast Cancer Cell Lines | Varies | nih.gov |
Note: This table presents data for closely related derivatives to illustrate the cytotoxic potential of this structural class. Specific IC50 values for this compound were not found in the reviewed literature.
Enzyme Inhibition and Activation Mechanisms (In Vitro Biochemical Assays)
The interaction of quinoxaline (B1680401) derivatives with various enzymes is a key area of investigation. As mentioned in the context of antiparasitic activity, some derivatives can inhibit enzymes like triosephosphate isomerase. mdpi.com In the realm of cancer research, certain quinoxaline derivatives have been explored as inhibitors of protein kinases, such as Apoptosis signal-regulated kinase 1 (ASK1). nih.gov
Protein-Ligand Interaction Studies and Molecular Docking (In Vitro Relevant Targets)
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. This method is instrumental in understanding the potential mechanisms of action and in the rational design of new drug candidates. For quinoxaline derivatives, molecular docking studies have been employed to investigate their interactions with various protein targets, including those relevant to their antimicrobial and anticancer activities. semanticscholar.orgsemanticscholar.org
For instance, docking studies of quinoline (B57606) derivatives have been performed against bacterial DNA gyrase, a known target for quinolone antibiotics. nih.gov In cancer research, molecular docking has been used to model the interaction of quinoxaline-based compounds with the ATP-binding site of protein kinases, providing insights into their inhibitory mechanisms.
Although specific molecular docking studies for this compound were not identified in the reviewed literature, such studies would be valuable in identifying potential protein targets and elucidating the structural basis for its biological activities. The formyl and methyl groups at the 2 and 3 positions, respectively, would play a crucial role in defining the compound's binding specificity and affinity for various protein pockets.
Advanced Applications and Future Research Directions of 2 Formyl 3 Methylquinoxaline 1,4 Dioxide
Role as a Versatile Synthon in Complex Organic Synthesis
The reactivity of the quinoxaline (B1680401) 1,4-dioxide core, particularly the functional groups at the 2 and 3-positions, makes 2-Formyl-3-methylquinoxaline-1,4-dioxide a valuable synthetic intermediate. The high reactivity and propensity for various rearrangements of heterocyclic N-oxides have attracted the attention of synthetic chemists. mdpi.com The formyl and methyl groups serve as handles for a variety of chemical transformations, allowing for the construction of more complex molecular architectures.
The formyl group can readily undergo condensation reactions with a wide range of nucleophiles. For instance, condensation of 2-formylquinoxaline 1,4-dioxides with hydrazine (B178648) derivatives can yield hydrazones. mdpi.com Similarly, the methyl group's acidity allows for condensation reactions. For example, 2-acetyl-3-methylquinoxaline 1,4-dioxide, a closely related compound, undergoes condensation with aldehydes to form chalcones, which can then be used in heterocyclization reactions to produce pyrimidine (B1678525) and pyrazole (B372694) derivatives. mdpi.com These reactions highlight the potential of the 2-formyl-3-methyl derivative to act as a building block for diverse heterocyclic systems.
Table 1: Examples of Transformations Utilizing the Reactivity of the Quinoxaline 1,4-Dioxide Scaffold
| Starting Material Class | Reagents/Conditions | Product Class | Potential Application |
| 2-Formylquinoxaline 1,4-dioxides | Hydrazine derivatives | Hydrazones | Medicinal Chemistry |
| 2-Acyl-3-methylquinoxaline 1,4-dioxides | Aldehydes, NaOH | Chalcones | Synthetic Intermediates |
| Quinoxaline-derived chalcones | Thiourea or Hydrazine | Thiopyrimidine or Pyrazole derivatives | Medicinal Chemistry |
The synthetic utility of such synthons is a cornerstone of modern organic synthesis, enabling the creation of novel compounds with potentially valuable properties. msu.edu The ability to construct complex heterocyclic systems from relatively simple starting materials is crucial for drug discovery and materials science. amazonaws.com
Potential in Catalysis and Ligand Design for Metal Complexes
The quinoxaline 1,4-dioxide framework, with its nitrogen and oxygen atoms, presents potential coordination sites for metal ions. The development of metal-containing chelates is a promising strategy in the search for new therapeutic agents. nih.gov Quinoxaline derivatives have been successfully used as ligands in the synthesis of metal complexes with interesting biological and physical properties.
For example, palladium(II) complexes with quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives have been synthesized and evaluated for their cytotoxic effects. nih.gov One such complex demonstrated more potent cytotoxic effects in hypoxic conditions than the free ligand. nih.gov Additionally, novel iron complexes with quinoxaline 1,4-dioxide derivatives have shown in vitro growth inhibitory activity against M. tuberculosis. nih.gov The N-oxide groups are considered a key functional moiety for the biological activities of quinoxaline 1,4-dioxides and can play a crucial role in metal coordination. researchgate.net
The design of ligands is central to the development of new catalysts and metal-based drugs. The structural and electronic properties of this compound could be tuned through synthetic modifications to create selective and efficient ligands for various metal ions, opening avenues for applications in catalysis and medicinal inorganic chemistry.
Exploration in Materials Science as a Precursor or Component
While direct applications of this compound in materials science are not yet widely reported, the broader class of quinoxaline derivatives has been established as a valuable component in the development of functional organic materials. rsc.org Quinoxaline-based conjugated polymers have shown significant promise in the field of polymer solar cells (PSCs), achieving high power conversion efficiencies. rsc.org These polymers are often designed with specific electron donor and acceptor units to optimize their photovoltaic properties. researchgate.netrsc.org
Furthermore, quinoxaline derivatives have been investigated for their use in:
Organic light-emitting diodes (OLEDs) mdpi.com
Organic semiconductors rsc.org
Electroluminescent materials rsc.org
Fluorescent probes rsc.org
The potential for this compound to serve as a monomer or a precursor for such materials exists. The formyl group could be utilized in polymerization reactions, and the quinoxaline 1,4-dioxide core could impart desirable electronic and photophysical properties to the resulting materials. Recent research has also explored quinoxaline derivatives as photoinitiators for polymerization under visible light, highlighting another potential application in materials synthesis. mdpi.com
Novel Analytical Methodologies Utilizing the Compound
The unique chemical properties of quinoxaline 1,4-dioxides are being harnessed to develop new analytical methods. A notable example is the creation of a water-compatible magnetic molecularly imprinted nanocomposite for the class-selective enrichment of quinoxaline-1,4-dioxides from environmental water samples. rsc.org In this method, a quinoxaline 1,4-dioxide derivative (olaquindox) was used as the template molecule to create specific binding sites on the nanocomposite. rsc.org
This approach, known as magnetic solid-phase extraction (MSPE), allows for the selective capture and preconcentration of trace amounts of quinoxaline-1,4-dioxides, which can then be quantified using techniques like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). rsc.org The high selectivity of this method demonstrates the potential for developing analytical tools based on the specific molecular recognition of the quinoxaline 1,4-dioxide scaffold. While this compound was not the template used, the success of this methodology suggests its potential use as a target analyte or even as a component in the development of similar selective sorbents.
Synergistic Effects of the Compound in Combination with Other Molecules (In Vitro Context)
Quinoxaline 1,4-dioxides have been shown to exhibit synergistic effects when used in combination with other therapeutic agents, particularly in the context of cancer therapy. One of the most significant findings is their ability to potentiate the antitumor effects of ionizing radiation. nih.gov
In a study using Lewis lung carcinoma and EMT-6 mammary adenocarcinoma cells, the combination of the quinoxaline 1,4-dioxide DCQ with radiation resulted in the death of 100% of the cancer cells in vitro. nih.gov This radiosensitization effect is linked to the potent anti-angiogenic properties of these compounds and their ability to inhibit the expression of hypoxia-inducible factor-1alpha (HIF-1α). nih.govfrontiersin.org
Table 2: In Vitro Synergistic Effects of Quinoxaline 1,4-Dioxides
| Quinoxaline 1,4-Dioxide | Combination Agent | Cell Line(s) | Observed Synergistic Effect | Reference |
| DCQ | Ionizing Radiation (200-1000 cGy) | LLC, EMT-6 | 100% cell death | nih.gov |
Furthermore, there is evidence of synergistic effects in protecting against cellular damage. A combination of cinnamaldehyde (B126680) and resveratrol (B1683913) showed a positive synergistic effect in protecting cells against oxidative injury caused by the quinoxaline 1,4-dioxide cyadox. researchgate.net These findings suggest that this compound could be a candidate for combination therapies, potentially enhancing the efficacy of existing treatments or mitigating side effects.
Interdisciplinary Research Avenues and Emerging Technologies
The diverse biological activities of quinoxaline 1,4-dioxides place them at the intersection of chemistry, biology, and medicine. mdpi.comnih.gov This interdisciplinary nature opens up numerous avenues for future research. The primary focus has been on their development as chemotherapeutic drugs, targeting a wide range of diseases. mdpi.comnih.gov
Key Interdisciplinary Research Areas:
Medicinal Chemistry: Design and synthesis of new derivatives with improved efficacy and reduced toxicity for treating bacterial infections, cancer, and parasitic diseases like malaria and leishmaniasis. mdpi.comnih.govresearchgate.net
Molecular Biology: Elucidation of the precise mechanisms of action, which are often linked to bioreduction under hypoxic conditions and the generation of DNA-damaging free radicals. nih.govresearchgate.net
Pharmacology: Investigation of their potential as hypoxia-selective cytotoxins for solid tumors, which are notoriously difficult to treat with conventional therapies. researchgate.netfrontiersin.org
Emerging technologies are also playing a role in advancing research on these compounds. The use of "omics" technologies and 3D-QSAR can aid in understanding their mechanisms of action and in the rational design of new drugs. nih.gov The development of novel drug delivery systems could also help to overcome challenges such as low solubility and potential toxicity. mdpi.com The broad spectrum of biological activity ensures that quinoxaline 1,4-dioxides, including this compound, will remain a fertile ground for interdisciplinary scientific investigation.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Formyl-3-methylquinoxaline-1,4-dioxide, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or condensation reactions. For example, derivatives of quinoxaline 1,4-dioxides are synthesized by reacting precursors like 2-acetyl-3-methylquinoxaline-1,4-dioxide with aryl aldehydes under basic conditions (e.g., NaOH/MeOH), followed by hydrolysis . Yield optimization involves controlling reaction temperature (e.g., refluxing in HCl), stoichiometric ratios, and purification via recrystallization (e.g., using chloroform-ethanol mixtures) .
Q. How is this compound characterized structurally?
- Methodological Answer : Characterization relies on spectroscopic and crystallographic methods. 1H NMR and 13C NMR identify substituents and electronic environments (e.g., formyl protons at δ ~9–10 ppm, methyl groups at δ ~2.5 ppm) . X-ray crystallography confirms planar quinoxaline rings and hydrogen-bonding networks (e.g., O–H⋯O interactions forming R₂²(10) motifs) . Bond lengths (e.g., C=O at 1.226 Å) and sp² hybridization of nitrogen are critical for validating resonance structures .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of quinoxaline 1,4-dioxide derivatives?
- Methodological Answer : Discrepancies arise from structural variations (e.g., substituent electronic effects) and assay conditions. For instance, 3-aminoquinoxaline-2-carbonitrile 1,4-dioxide exhibits redox-activated cytotoxicity, but activity depends on bioreductive environments (e.g., hypoxia) . Comparative studies using standardized assays (e.g., MIC tests for antimicrobial activity) and structure-activity relationship (SAR) analyses (e.g., electron-withdrawing groups enhancing DNA damage) are essential .
Q. How can factorial design optimize the synthesis of this compound derivatives?
- Methodological Answer : Factorial design minimizes experiments while evaluating variables like temperature, solvent polarity, and catalyst loading. For example, a 2³ factorial design could test:
| Factor | Low Level (-) | High Level (+) |
|---|---|---|
| Temperature | 25°C | 60°C |
| NaOH Concentration | 0.1 M | 0.5 M |
| Reaction Time | 2 hours | 6 hours |
| Response variables (yield, purity) are analyzed via ANOVA to identify significant factors . |
Q. What computational models predict the redox behavior of this compound in biological systems?
- Methodological Answer : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electron affinity and redox potentials. For example, the formyl group’s electron-withdrawing effect lowers LUMO energy, facilitating bioreduction to cytotoxic radicals . Molecular docking studies (e.g., with DNA topoisomerases) further elucidate interaction mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
